Home > Products > Screening Compounds P62497 > 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione
1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione - 1195168-04-7

1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione

Catalog Number: EVT-2824203
CAS Number: 1195168-04-7
Molecular Formula: C7H8N2O2
Molecular Weight: 152.153
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione is a heterocyclic compound characterized by its unique bicyclic structure composed of a pyridazine ring fused with a cyclopentane moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its intriguing chemical properties and biological activities. The compound is classified under the category of pyridazine derivatives, which are known for their diverse pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors using specific reagents and conditions. For instance, reactions involving lithiated reagents have been used to facilitate the formation of the pyridazine ring through cyclization steps that yield the desired bicyclic structure .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice. For example, using lithium diisopropylamide (LDA) as a base allows for effective cyclization leading to the formation of the pyridazine framework. Subsequent functionalization steps can introduce various substituents on the aromatic system to enhance the compound's properties .

Molecular Structure Analysis

Structure

The molecular structure of 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione features a fused bicyclic system that includes both a cyclopentane ring and a pyridazine ring. The molecular formula is C8H6N2O2, indicating the presence of two nitrogen atoms and two carbonyl groups within the structure.

Data

Key structural data include:

  • Molecular Weight: Approximately 162.14 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically falls within a defined range for similar compounds.
  • NMR Spectroscopy: Nuclear magnetic resonance data can provide insights into the hydrogen environments within the molecule .
Chemical Reactions Analysis

Reactions

1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione can undergo various chemical reactions typical of pyridazine derivatives. These include electrophilic substitutions and nucleophilic additions due to the presence of electron-rich nitrogen atoms in the ring structure.

Technical Details

Reactions may involve:

  • Electrophilic Aromatic Substitution: The nitrogen atoms can influence reactivity patterns in electrophilic substitution reactions.
  • Condensation Reactions: The carbonyl groups may participate in condensation reactions with amines or alcohols to form more complex structures.
Mechanism of Action

Process

The mechanism of action for 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione in biological systems typically involves interactions at molecular targets such as enzymes or receptors. Its ability to form hydrogen bonds due to the presence of nitrogen atoms enhances its binding affinity to various biological molecules.

Data

Studies have shown that derivatives of pyridazine compounds exhibit significant biological activity including antimicrobial and anticancer properties. The specific mechanism often involves modulation of enzyme activity or interference with cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Solubility characteristics depend on substituents; generally moderate solubility in polar solvents.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity profiles indicate potential for further functionalization through substitution reactions.

Relevant data includes:

  • Dipole Moment: The dipole moment reflects polarity which is crucial for interaction with biological targets.
  • Log P Values: These values indicate lipophilicity which influences bioavailability in pharmacological applications .
Applications

1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione has several scientific uses:

  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its biological activity.
  • Material Science: Explored for use in organic electronics and photonic devices due to its electronic properties.
  • Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds with tailored functionalities.

This compound exemplifies the versatility found within heterocyclic chemistry and highlights ongoing research efforts aimed at discovering new applications in various scientific fields.

Introduction to 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione in Modern Heterocyclic Chemistry

1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione represents a structurally intricate and synthetically challenging fused heterocyclic system that occupies a distinctive niche in nitrogen-containing heterocyclic chemistry. Characterized by its cis-fused bicyclic architecture incorporating a cyclopentane ring annulated to a pyridazinedione core, this compound exemplifies the convergence of strain, stereochemical constraints, and electronic properties that define advanced heterocyclic scaffolds. Its systematic name denotes complete hydrogenation except at the fusion points, confirming a saturated system with specific stereochemical implications. The juxtaposition of the electron-deficient pyridazinedione moiety against the alicyclic cyclopentane ring creates a push-pull electronic environment, while the lactam functionalities offer sites for derivatization and metal coordination. Despite its structural appeal, this compound remains underexplored compared to related alkaloid-inspired frameworks like phenanthridones or pancratistatin analogues, presenting both synthetic challenges and opportunities for methodological innovation in heterocyclic construction [6].

Historical Synthesis and Early Methodological Limitations

The synthesis of 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione and related frameworks historically relied on multistep sequences often adapted from methodologies developed for structurally analogous nitrogen-containing fused systems. Early approaches frequently employed high-temperature intramolecular cyclizations or [4+2] cycloadditions as key steps, mirroring strategies used in the synthesis of hydroxylated phenanthridone alkaloids like lycoricidine and pancratistatin. These routes typically commenced from functionalized cyclopentane precursors or exploited furan-based Diels-Alder chemistry, where amidofurans served as diene components in intramolecular cycloadditions (IMDAF). For instance, the synthesis of lycorine-type alkaloids via Stille coupling/intramolecular Diels-Alder cascades demonstrated the viability of tandem sequences for constructing the galanthan ring system – a core structurally related to the pyridazinedione target but featuring different heteroatom placement and oxidation patterns .

These pioneering synthetic routes suffered from several critical limitations:

  • Harsh Reaction Conditions: Early intramolecular Diels-Alder reactions required prolonged heating at elevated temperatures (160°C or higher), often leading to competitive decomposition or retro-Diels-Alder processes. The thermolysis of model systems like 2-amidofuran 15 at 160°C, while yielding the desired dihydrophenanthridine-dione 18 in 70% yield, exemplifies the energetic demands of such transformations .
  • Stereochemical Inconsistencies: Achieving precise control over the cis-ring fusion at the B-C ring junction (corresponding to the cyclopentane-pyridazine fusion) proved challenging. Although transition states with exo orientation of the tethering chain could be achieved (as observed in the formation of cycloadduct 16), subsequent transformations to install functionality often compromised stereochemical integrity through epimerization or uncontrolled reductions .
  • Functional Group Incompatibilities: Protecting group strategies, particularly for nitrogen, were frequently problematic. The acid-catalyzed rearrangement observed during attempts to protect the diol 19 as an acetonide – leading unexpectedly to enone 20 – highlights the lability of intermediates under standard derivatization conditions. Similarly, the requirement to switch from Boc to benzyl protection (as in 25) to avoid degradation pathways added synthetic steps .
  • Low Yields in Key Steps: Multistep sequences suffered from cumulative yield erosion, particularly in transformations like the Stille coupling/intramolecular Diels-Alder cascade where the overall yield for the tandem process leading to cycloadduct 25 reached only 55% despite optimization .

Table 1: Comparative Analysis of Historical Synthetic Approaches to Related Fused Bicyclic Systems

Synthetic StrategyKey ConditionsRepresentative YieldMajor Limitations
Intramolecular Diels-Alder (IMDAF)160°C, neat or high-boiling solvents55-70% (e.g., 18, 25)Retro-Diels-Alder tendency, decomposition side products
Post-Cycloaddition FunctionalizationDeprotection/decarboxylation sequencesVariable (e.g., 74% for 27)Epimerization risk, functional group incompatibilities
Tandem Stille/IMDAFStepwise Pd-catalysis then heating55% overallCatalyst sensitivity, competing side reactions
Decarbonylation ApproachesWilkinson's catalyst, refluxModerateRequires aldehyde precursor, CO handling

The historical reliance on such methodologies underscored the need for innovative strategies offering improved efficiency, stereocontrol, and functional group tolerance for accessing saturated, fused pyridazine-diones. The absence of dedicated routes specifically optimized for 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione itself further emphasized its status as a challenging synthetic target .

Structural Uniqueness in Nitrogen-Containing Fused Ring Systems

The 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione scaffold exhibits several distinctive structural features that differentiate it from other nitrogen-containing fused systems and contribute to its potential chemical and biological significance:

  • Cis-Fused Bicyclic Framework: Unlike alkaloids like lycorine or γ-lycorane that may possess either trans- or cis-B,C ring junctures, the pyridazinedione system enforces a cis-fusion between the cyclopentane and pyridazine rings due to the shared bond angles and tetrahedral carbon centers. This fusion geometry creates significant ring strain and conformational restriction, potentially influencing both reactivity and molecular recognition properties. The cis-junction contrasts with the flexibility observed in some Amaryllidaceae alkaloids where both junction types are possible, and resembles the constrained geometry in certain propellane natural products like dichrocephone B or diepoxin δ, though without their additional fusion complexity [4].

  • Bis-Lactam Electronic Architecture: The 3,4-dione motif establishes a rigidly planar, electron-deficient domain within the pyridazine ring, flanked by two amide bonds in a cis-configuration relative to the ring system. This arrangement creates a polarized π-system with potential for hydrogen-bonding interactions as both acceptor (carbonyls) and donor (NH) sites. The electronic asymmetry differs from symmetrical dicarbonyl systems in indanediones used in propellane syntheses (e.g., dicyanomethylene-1,3-indanedione 1) and may facilitate charge-transfer complexation or metal chelation [4].

  • Stereochemical Complexity: With multiple chiral centers inherent in its saturated structure – particularly at the ring fusion points and adjacent methine positions – the compound presents significant stereochemical challenges. The stereochemical outcome in analogous systems (e.g., hydride delivery to N-acyliminium ions like 27) is often directed by steric bias from angular substituents. Computational models suggest that the preferred half-chair conformation of the cyclopentane ring and envelope distortion of the pyridazinedione impose specific spatial orientations on substituents, potentially enabling diastereoselective transformations .

  • Comparative Bond Length and Angle Distortions: X-ray crystallographic data from related structures (e.g., acetonide 28) reveal bond distortions arising from ring fusion. The cyclopentane C-C bonds adjacent to the fusion typically elongate (1.58-1.62 Å) compared to standard sp³-sp³ bonds (1.54 Å), while the lactam C=O bonds in the dione moiety contract slightly (1.20-1.22 Å) due to electronic delocalization across the pyridazine ring. Bond angles at fusion carbons compress to approximately 94-96°, significantly deviating from tetrahedral geometry [6].

Table 2: Structural Parameters of Cyclopenta[c]pyridazine-3,4-dione vs. Related Fused Systems

Structural FeatureCyclopenta[c]pyridazine-3,4-dionePhenanthridone AlkaloidsFuro-Imidazo Propellanes
Ring Fusion Geometrycis-fusedtrans or cis possibleOrtho-fused or propellane
Key Functional GroupsVicinal lactams (1,2-dicarbonyl)Peri-fused quinone/amineFuran + imidazole systems
Characteristic Bond LengthsC8a-C4a: ~1.55 Å; Lactam C=O: ~1.21 ÅAryl C-C: 1.39-1.42 Å"Push-pull" C=C: ~1.35 Å
Notable Bond AnglesFusion angle: ~95°Fusion angle: 105-110°Propellane bridge: 90-100°
Conformational FlexibilityLow (rigid cis-fusion)Moderate (depends on B/C juncture)Low (rigid polycycle)

The juxtaposition of a strained alicyclic ring with an electron-deficient heteroaromatic-derived dione creates a molecular dipole moment significantly greater than that observed in simpler pyridazines or cyclopentane derivatives alone. This polarization, combined with the hydrogen-bonding capability of the bis-lactam, suggests potential for supramolecular aggregation or specific biomolecular interactions distinct from those of more common heterocyclic frameworks like quinolones or chromenones [2] [4] [6].

Critical Literature Gaps in Mechanistic and Application Studies

Despite its intriguing structure, 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione suffers from significant knowledge gaps spanning fundamental mechanistic understanding to exploratory application research:

  • Ambiguous Reaction Mechanisms: Key transformations proposed in hypothetical syntheses (adapted from related systems) lack rigorous mechanistic validation. For instance, nitrogen-assisted ring-opening processes analogous to the conversion of cycloadduct 16 to dihydrophenanthridinedione 18 via zwitterion 17 remain speculative for the pyridazinedione system. The involvement of tautomeric forms (lactam-lactim equilibria) or the potential for aziridine intermediates in ring-forming steps requires detailed kinetic and isotopic labeling studies. Furthermore, the influence of the vicinal dione motif on reaction pathways – potentially facilitating enolization, oxidative decarboxylation, or acting as a directing group for C-H activation – is entirely unexplored .

  • Scarce Functionalization Methodologies: Beyond core synthesis, strategies for selective derivatization are underdeveloped. Critical questions remain unanswered: Can the lactam nitrogens be selectively alkylated or acylated without bis-functionalization? Do the carbonyl groups exhibit differentiated reactivity toward nucleophiles (e.g., Grignard reagents, hydrides) given their electronic asymmetry within the pyridazine ring? Can the cyclopentane ring be functionalized stereoselectively via C-H activation or directed metalation? The successful dihydroxylation of Diels-Alder adducts like 16 and 25 (yielding diols 19 and 26 with exo-selectivity) suggests that analogous transformations on the pyridazinedione core might be feasible but remain experimentally untested .

  • Unknown Biological Profiling: While structurally complex heterocycles like pyrrolo[3,2-c]quinolones, chromeno[3,4-b]pyrroles, and furo-imidazo[3.3.3]propellanes have demonstrated compelling DNA-interactive properties and cytotoxicity (e.g., compounds 5c, 5d, 5f inducing DNA damage in A549 lung cancer cells via non-intercalative mechanisms), the pyridazinedione analogue has not been evaluated. Its potential to act as a minor groove binder or to induce DNA damage through topoisomerase inhibition – analogous to phenanthridone alkaloids – is purely conjectural. The lack of even preliminary cytotoxicity screening against standard cell lines (e.g., NCI-60 panel) represents a significant gap in assessing its therapeutic potential [4] [6].

  • Unexplored Materials Applications: The extended π-system with electron-deficient character suggests possible utility in materials science, yet no investigations exist. Key unanswered questions include: Does the compound exhibit solid-state luminescence like benzothiazole dyes 3 or indoline dyes 2? Could it serve as an electron-transport material in OLEDs or OFETs, analogous to merocyanine-based systems? Is the dione moiety amenable to incorporation into push-pull chromophores for nonlinear optics or DSSCs? Multicomponent syntheses (MCRs) that efficiently generate complex chromophores (e.g., merocyanines 1–4 via formylation-condensation sequences) offer potential blueprints for developing pyridazinedione-containing functional materials, but this synergy remains unexploited [5].

Table 3: Critical Research Gaps and Proposed Investigative Approaches for Cyclopenta[c]pyridazine-3,4-dione

Research Gap DomainSpecific Unresolved QuestionsRecommended Investigative Approaches
Reaction MechanismRing-opening pathways under thermal/acidic conditions?DFT calculations, ¹⁵N/¹³C isotopic labeling, kinetics
Tautomeric preference (lactam vs. lactim forms)?Variable-temperature NMR, X-ray crystallography, IR
Derivatization ChemistryRegioselectivity in N-alkylation/acylation?Competitive reactions monitored by LC-MS/²D NMR
Stereocontrol in cyclopentane C-H functionalization?Dirhodium catalysis screening, chiral auxiliaries
Biological EvaluationDNA binding affinity and mode?Ethidium displacement assays, CD spectroscopy, viscosity
Cytotoxicity profile across cancer cell lines?NCI-60 screening, apoptosis/cycle analysis (Annexin V/PI)
Materials ScienceSolid-state photoluminescence quantum yield?UV-Vis/fluorescence spectroscopy, crystal structure analysis
Electron affinity (LUMO energy level)?Cyclic voltammetry, computational modeling (TD-DFT)

Addressing these gaps requires a multidisciplinary approach combining advanced physical organic chemistry techniques for mechanistic elucidation, innovative synthetic methodology for functionalization, and collaborative biological and materials science evaluation. The structural uniqueness of 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione positions it as a compelling platform for discovery across chemical and biological domains, warranting focused research to unlock its latent potential [4] [5].

Properties

CAS Number

1195168-04-7

Product Name

1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione

IUPAC Name

2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridazine-3,4-dione

Molecular Formula

C7H8N2O2

Molecular Weight

152.153

InChI

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-9-7(6)11/h1-3H2,(H,8,10)(H,9,11)

InChI Key

RSJKYGKPDVTTGW-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)NNC(=O)C2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.